9-(beta-D-Ribofuranosyl)zeatin 9-(beta-D-Ribofuranosyl)zeatin 9-(beta-D-Ribofuranosyl)zeatin, also known as ribosylzeatin or trans-zeatin riboside, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. 9-(beta-D-Ribofuranosyl)zeatin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 9-(beta-D-ribofuranosyl)zeatin is primarily located in the cytoplasm. Outside of the human body, 9-(beta-D-ribofuranosyl)zeatin can be found in a number of food items such as mango, common pea, sweet potato, and rice. This makes 9-(beta-D-ribofuranosyl)zeatin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 6025-53-2
VCID: VC0043816
InChI: InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1
SMILES: CC(=CCNC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)CO
Molecular Formula: C15H21N5O5
Molecular Weight: 351.36 g/mol

9-(beta-D-Ribofuranosyl)zeatin

CAS No.: 6025-53-2

Reference Standards

VCID: VC0043816

Molecular Formula: C15H21N5O5

Molecular Weight: 351.36 g/mol

9-(beta-D-Ribofuranosyl)zeatin - 6025-53-2

CAS No. 6025-53-2
Product Name 9-(beta-D-Ribofuranosyl)zeatin
Molecular Formula C15H21N5O5
Molecular Weight 351.36 g/mol
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1
Standard InChIKey GOSWTRUMMSCNCW-HNNGNKQASA-N
Isomeric SMILES C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO
SMILES CC(=CCNC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)CO
Canonical SMILES CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Melting Point 180-182°C
Physical Description Solid
Description 9-(beta-D-Ribofuranosyl)zeatin, also known as ribosylzeatin or trans-zeatin riboside, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. 9-(beta-D-Ribofuranosyl)zeatin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 9-(beta-D-ribofuranosyl)zeatin is primarily located in the cytoplasm. Outside of the human body, 9-(beta-D-ribofuranosyl)zeatin can be found in a number of food items such as mango, common pea, sweet potato, and rice. This makes 9-(beta-D-ribofuranosyl)zeatin a potential biomarker for the consumption of these food products.
Synonyms N-(4-hydroxy-3-methyl-2-butenyl)adenosine
ribosylzeatin
zeatin riboside
zeatin riboside, (cis-(Z))-isomer
zeatin riboside, (E)-isome
Reference
1: Kuroha T, Kato H, Asami T, Yoshida S, Kamada H, Satoh S. A trans-zeatin
riboside in root xylem sap negatively regulates adventitious root formation on
cucumber hypocotyls. J Exp Bot. 2002 Nov;53(378):2193-200. PubMed PMID: 12379786.
2: Kobayashi H, Morisaki N, Tago Y, Hashimoto Y, Iwasaki S, Kawachi E, Nagata R,
Shudo K. Structural identification of a major cytokinin in coconut milk as
14-O-(3-O-[beta-D-galactopyranosyl-(1-->2)-alpha-D-galactopyranosyl-
(1-->3)-alpha-L-arabinofuranosyl]-4-O-(alpha-L-arabinofuranosyl)-
beta-d-galactopyranosyl)-trans-zeatin riboside. Chem Pharm Bull (Tokyo). 1997
Feb;45(2):260-4. PubMed PMID: 9118441.
3: Hansen CE, Wenzler H, Meins F. Concentration Gradients of trans-Zeatin
Riboside and trans-Zeatin in the Maize Stem: Measurement by a Specific Enzyme
Immunoassay. Plant Physiol. 1984 Aug;75(4):959-63. PubMed PMID: 16663768; PubMed
Central PMCID: PMC1067032.
PubChem Compound 5375662
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator